4-(N,N-dimethylsulfamoyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Furan Derivatives in Scientific Research
Furan derivatives, such as those containing furan-3-yl groups, are pivotal in the development of new materials, pharmaceuticals, and methodologies within organic chemistry and materials science. Their applications range from serving as key intermediates in organic synthesis to acting as building blocks for biologically active molecules. For instance, 5-hydroxymethylfurfural (HMF) and its derivatives are explored for their potential as sustainable chemical feedstocks, highlighting the move towards green chemistry and the valorization of biomass resources. These derivatives offer pathways for producing fuels, solvents, and polymers, emphasizing the versatility and environmental significance of furan-based compounds (Chernyshev, Kravchenko, & Ananikov, 2017).
Pyrazole Derivatives in Biomedical Research
Pyrazole derivatives have a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. These activities make them valuable scaffolds in drug discovery and development. The versatility of pyrazole chemistry enables the synthesis of compounds with targeted properties, contributing to the search for new therapeutic agents. Notably, pyrazole-containing compounds have been synthesized with a variety of biological activities, underscoring their potential in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)17-5-3-14(4-6-17)18(23)19-8-9-22-12-16(11-20-22)15-7-10-26-13-15/h3-7,10-13H,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNIFCHIWCNMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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